Dybowskin-1CDYa

Antimicrobial peptide MIC determination Gram-negative selectivity

Dybowskin-1CDYa is a 13-residue, linear, cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Chinese brown frog *Rana dybowskii*. Its primary sequence (IIPLPLGYFAKKT) bears minimal homology to established amphibian AMP families such as brevinin, japonicin, or temporin, and it is characterized by a free (non-amidated) C-terminus, a feature that structurally distinguishes it from the temporin class.

Molecular Formula
Molecular Weight
Cat. No. B1576889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDybowskin-1CDYa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dybowskin-1CDYa Peptide Procurement Guide: Core Identity, Source, and Biochemical Baseline


Dybowskin-1CDYa is a 13-residue, linear, cationic antimicrobial peptide (AMP) originally isolated from the skin secretion of the Chinese brown frog *Rana dybowskii* [1]. Its primary sequence (IIPLPLGYFAKKT) bears minimal homology to established amphibian AMP families such as brevinin, japonicin, or temporin, and it is characterized by a free (non-amidated) C-terminus, a feature that structurally distinguishes it from the temporin class [1]. The peptide exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria and shows a favorable initial selectivity profile, causing little hemolysis of human erythrocytes at antimicrobial concentrations [1][2].

Dybowskin-1CDYa: Why Common Frog-Skin AMPs Cannot Be Interchanged Without Scientific Risk


Superficial characteristics such as a short length or a cationic nature are insufficient for substituting Dybowskin-1CDYa with a generic amphibian AMP. Critical functional properties—including antimicrobial potency, selectivity against mammalian cells, and serum stability—are exquisitely sensitive to the specific primary sequence and C-terminal amidation status [1][2]. Unlike typical temporin peptides that rely on C-terminal amidation for full activity and often exhibit higher hemolytic activity, Dybowskin-1CDYa lacks this modification, a factor that directly influences its killing kinetics, target selectivity, and safety margin [1][3]. The quantitative comparisons below confirm that even peptides derived from the identical frog species show significant divergence in MIC values and hemolytic potential, making precise compound identity a non-negotiable factor for reproducible results [1][3].

Dybowskin-1CDYa Procurement-Relevant Evidence: Head-to-Head Quantitative Comparisons Against Key Analogs


Broad-Spectrum Antibacterial Potency Advantage Over In-Species Brevinin-1CDYa

Dybowskin-1CDYa demonstrates 4.2-fold greater potency against *Escherichia coli* and 2.1-fold greater potency against *Staphylococcus aureus* compared to Brevinin-1CDYa, a peptide identified in the same study from the same frog species [1]. This potency advantage is coupled with a superior selectivity profile, as Brevinin-1CDYa exerts measurable weak hemolytic activity against human erythrocytes, while Dybowskin-1CDYa causes little to no hemolysis under comparable assay conditions [1][2].

Antimicrobial peptide MIC determination Gram-negative selectivity

Structural Uniqueness: Non-Amidated C-Terminus as a Key Differentiator from Temporin AMPs

Dybowskin-1CDYa is explicitly distinguished from the temporin family of short amphibian AMPs by its lack of C-terminal amidation, a post-translational modification known to enhance antimicrobial potency and proteolytic stability in temporins [1]. The absence of amidation in Dybowskin-1CDYa means that its antimicrobial activity is achieved without this structural feature, suggesting a membrane-disruption mechanism that is less dependent on C-terminal capping and potentially less hemolytic than many amidated temporin analogs such as Temporin-1Sa or Temporin A, which are known to possess hemolytic activity [2].

Peptide engineering C-terminal amidation temporin family

Equivalent Potency with Favorable Differential Selectivity Compared to Dybowskin-2CDYa

Dybowskin-1CDYa and Dybowskin-2CDYa share identical MIC values (3 µM for *E. coli*, 6 µM for *S. aureus*) [1]. However, Dybowskin-1CDYa, with a length of only 13 residues, is a smaller molecular scaffold, while Dybowskin-2CDYa is 18 residues and enriched in arginine residues, a feature often associated with increased nonspecific membrane activity [1]. The smaller size of Dybowskin-1CDYa represents a significant advantage for solid-phase peptide synthesis scalability, as longer sequences with multiple arginine residues increase coupling complexity and cost [2].

Antimicrobial peptides hemolysis structure-activity relationship

Procurement-Ready: Validated Patent, Physical Characterization, and Established Vendor Supply

Dybowskin-1CDYa is covered by Chinese patent CN101333247A, which discloses its specific sequence, isolation method, and antibacterial application, providing legal clarity for commercial procurement [1]. The peptide has been fully characterized with a validated molecular weight of 1459.9 Da, isoelectric point of 9.70, and synthetic purity confirmed by HPLC [1]. Commercial vendors (e.g., BOC Sciences) supply the peptide as a TFA salt with Certificate of Analysis documentation, ensuring batch-to-batch consistency .

Peptide procurement quality control intellectual property

Dybowskin-1CDYa: Prioritized Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Lead Scaffold for Gram-Negative-Selective Antibiotic Development

With a MIC of 3 µM against *E. coli* (4.2-fold lower than Brevinin-1CDYa) and minimal hemolysis, Dybowskin-1CDYa is a compelling starting template for designing novel antibiotics targeting Gram-negative pathogens, where mammalian cytotoxicity is a primary attrition risk [1][2].

Structure-Activity Relationship Studies on C-Terminal Amidation Independence

The non-amidated C-terminus of Dybowskin-1CDYa, which distinguishes it from amidated temporin family AMPs, provides a unique system for investigating amidation-independent membrane disruption mechanisms and for engineering amidation-independent peptide therapeutics, reducing synthetic complexity [1].

Cost-Efficient Peptide Library Screening for Synergistic Antibiotic Combinations

The short 13-residue sequence of Dybowskin-1CDYa enables rapid and economical solid-phase synthesis, making it ideal for high-throughput screening of synergistic effects with conventional antibiotics against multidrug-resistant clinical isolates, offering procurement advantages over longer AMPs such as Dybowskin-2CDYa (18 residues) with comparable potency [1][2].

Topical Anti-Infective Formulation Development Leveraging Traditional Medicine Etiology

*Rana dybowskii* skin has a history of use in traditional Chinese medicine for wound healing, and Dybowskin-1CDYa, as a component of its secretion, merits exploration as a topical anti-infective agent for burn or open wounds, supported by its favorable antimicrobial-to-hemolytic profile [1].

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